
n-(2-Nitronaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(2-Nitronaphthalen-1-yl)acetamide is not fully understood. However, studies suggest that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting the activity of COX-2, N-(2-Nitronaphthalen-1-yl)acetamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2-Nitronaphthalen-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on humans are not fully understood.
实验室实验的优点和局限性
One advantage of N-(2-Nitronaphthalen-1-yl)acetamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its solubility in water is low, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the study of N-(2-Nitronaphthalen-1-yl)acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, further studies could explore its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Conclusion:
In conclusion, N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
N-(2-Nitronaphthalen-1-yl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-nitronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-nitronaphthalene with acetyl chloride in the presence of a base such as pyridine. The yield of the compound varies depending on the method used.
科学研究应用
N-(2-Nitronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
属性
CAS 编号 |
2437-30-1 |
|---|---|
产品名称 |
n-(2-Nitronaphthalen-1-yl)acetamide |
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
N-(2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15) |
InChI 键 |
ZHEFRQHOFYZVOT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
其他 CAS 编号 |
2437-30-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





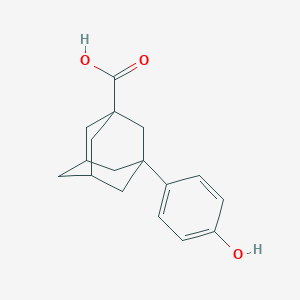
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
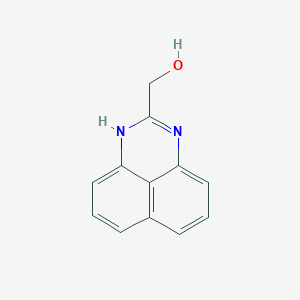
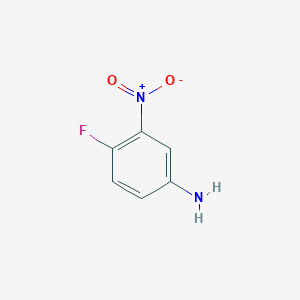
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
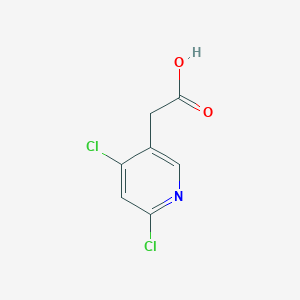
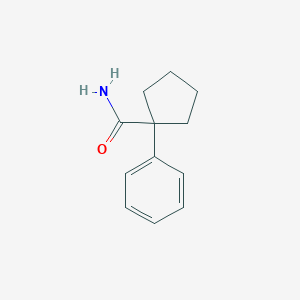

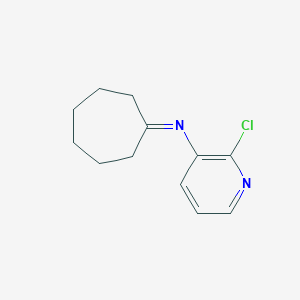

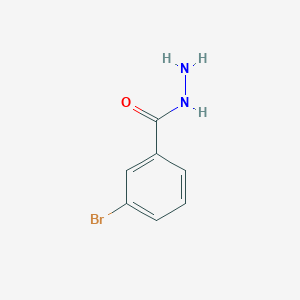
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)